N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline
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Overview
Description
N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole moiety attached to a dichloroaniline structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline typically involves the reaction of 3,4-dichloroaniline with benzotriazole in the presence of a suitable base. One common method is the Mannich reaction, where formaldehyde is used as a source of the methylene group. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The benzotriazole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can inhibit or activate specific pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzotriazol-1-ylmethyl)benzamide: Similar in structure but with a benzamide group instead of dichloroaniline.
N-(1H-Benzotriazol-1-ylmethyl)formamide: Contains a formamide group instead of dichloroaniline.
Uniqueness
N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline is unique due to the presence of both benzotriazole and dichloroaniline moieties. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4/c14-10-6-5-9(7-11(10)15)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTOZTJDKRBYLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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